![molecular formula C18H18ClNOS B1613897 4'-Chloro-2-thiomorpholinomethyl benzophenone CAS No. 898781-76-5](/img/structure/B1613897.png)
4'-Chloro-2-thiomorpholinomethyl benzophenone
Overview
Description
Synthesis Analysis
4’-Chloro-2-thiomorpholinomethyl benzophenone can be synthesized via Friedel-Crafts acylation from toluene and 4-chlorobenzoyl chloride. The reaction yields the desired compound .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-2-thiomorpholinomethyl benzophenone consists of a benzophenone core with a thiomorpholinomethyl group and a chlorine substituent. The compound’s molecular weight is 331.86 g/mol .
Chemical Reactions Analysis
Upon exposure to UV light, 4’-Chloro-2-thiomorpholinomethyl benzophenone can undergo photoreduction to form its corresponding benzopinacol. This transformation has been confirmed by IR spectroscopy and crystalline H NMR .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Reactivity
One study details the synthesis of novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrating potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. These compounds, when administered intraperitoneally, showed significant antitumor activity against malignant ascites caused by intraperitoneal inoculation of P388 cells in mice, indicating potential applications in cancer treatment (Kumazawa et al., 1997).
Photophysical Properties and Applications
Research into the photochemistry of benzophenone (BP) photophores, which share a core structural similarity with 4'-Chloro-2-thiomorpholinomethyl benzophenone, reveals their wide applications in biological chemistry, bioorganic chemistry, and material science. The unique photochemical properties of BP photophores allow for light-directed covalent attachment processes, useful in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. This suggests potential uses of 4'-Chloro-2-thiomorpholinomethyl benzophenone in similar applications, leveraging its photophysical properties (Dormán et al., 2016).
Environmental and Detoxification Applications
Another study focuses on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This research underscores the importance of developing cost-effective, high-capacity adsorption methods for water purification, hinting at the potential environmental applications of 4'-Chloro-2-thiomorpholinomethyl benzophenone in detoxifying water contaminants (Zhou et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYURYYFXMYYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643817 | |
Record name | (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-76-5 | |
Record name | (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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